![molecular formula C12H14F3NO2 B149191 4-[4-(Trifluoromethoxy)phenoxy]piperidine CAS No. 287952-67-4](/img/structure/B149191.png)

4-[4-(Trifluoromethoxy)phenoxy]piperidine

Descripción general

Descripción

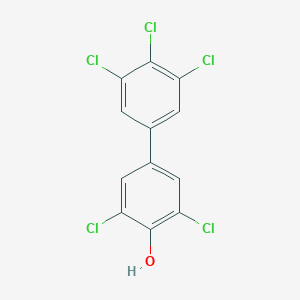

The compound 4-[4-(Trifluoromethoxy)phenoxy]piperidine is a fluorinated piperidine derivative that has been studied for its potential applications in medicinal chemistry. It is a structural analog of fluoxetine and has been found to be more active as an inhibitor of serotonin uptake . This compound is a promising building block for the synthesis of various secondary amines containing the CF3O-group, which is a valuable moiety in drug design due to its lipophilic character and metabolic stability .

Synthesis Analysis

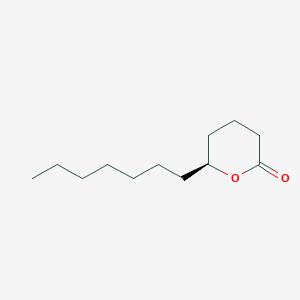

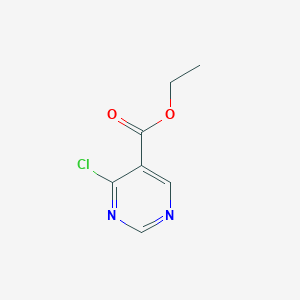

The synthetic approach to 4-[4-(Trifluoromethoxy)phenoxy]piperidine involves a multi-step process starting from 4-hydroxypiperidine or 4-(hydroxymethyl)piperidine. The key steps include acylation, transformation to the corresponding S-methyl xanthate, desulfurization/fluorination, and removal of protective groups. The overall yields reported for the synthesis of 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine were 40% and 13.5%, respectively . This synthetic method is efficient for multigram preparation and can be adapted for the synthesis of other secondary amines with the CF3O-group.

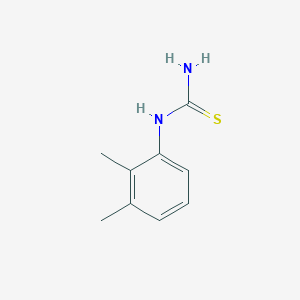

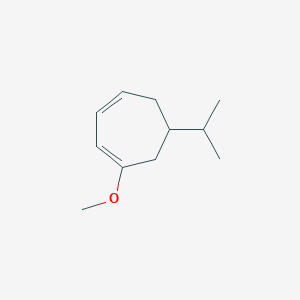

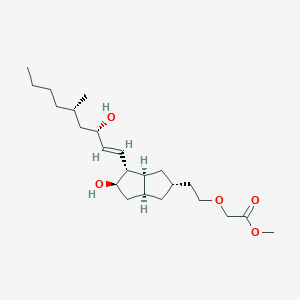

Molecular Structure Analysis

The molecular structure of 4-[4-(Trifluoromethoxy)phenoxy]piperidine has been characterized by various spectroscopic methods, including ^1H, ^13C, and ^19F NMR spectroscopy, mass spectrometry, and elemental analysis . The compound's structure is also closely related to that of fluoxetine, and it serves as a superpositional analog of the enantiomeric forms of fluoxetine .

Chemical Reactions Analysis

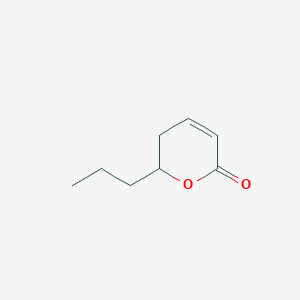

The compound has been used as a building block in various chemical reactions. For instance, it has been involved in a tandem Aza[4 + 2]/Allylboration reaction, which is a novel multicomponent reaction for the stereocontrolled synthesis of α-hydroxyalkyl piperidine derivatives . This reaction is highly valuable for combinatorial chemistry and natural product synthesis due to its ability to introduce multiple elements of diversity in a single operation.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-[4-(Trifluoromethoxy)phenoxy]piperidine are not detailed in the provided papers, the presence of the trifluoromethoxy group is known to impart lipophilicity and metabolic stability to the molecule . These properties are crucial for the development of pharmacologically active compounds, as they can affect the compound's bioavailability and resistance to metabolic degradation.

Aplicaciones Científicas De Investigación

Multidrug-Resistant Tuberculosis (MDR-TB) Research : 4-[4-(Trifluoromethoxy)phenoxy]piperidine-related substances have been identified in the context of MDR-TB drug research. A high-performance liquid chromatography method detected several related substances at trace levels in a drug substance for MDR-TB. These substances were characterized using techniques like NMR, FT-IR, and HRMS, proposing a mechanism for their formation (Jayachandra et al., 2018).

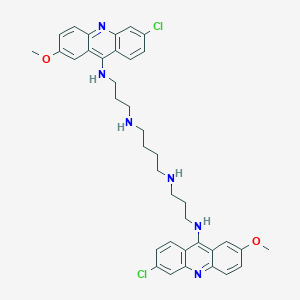

Serotonin Uptake Inhibition : A study synthesized a molecule approximating a superposition of the enantiomers of fluoxetine, which included a 4-Phenyl-4-(p-trifluoromethylphenoxy)piperidine structure. This compound showed higher activity than the enantiomers of fluoxetine as an inhibitor of serotonin uptake (Corey et al., 1993).

Radiolabeled Probes for σ-1 Receptors : Halogenated 4-(phenoxymethyl)piperidines, including derivatives of 4-[4-(Trifluoromethoxy)phenoxy]piperidine, were synthesized as potential δ receptor ligands. These compounds were evaluated for their affinity and selectivity using receptor binding assays, indicating their potential as probes for in vivo tomographic studies of σ receptors (Waterhouse et al., 1997).

Antidepressant Activity : Compounds including 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols were synthesized and evaluated for antidepressant activity. These compounds showed fluoxetine-like antireserpine and anorexigenic activity (Kumar et al., 2004).

Synthesis and Characterization : The synthesis and characterization of novel phenoxy acetyl carboxamides, including derivatives of 4-[4-(Trifluoromethoxy)phenoxy]piperidine, were conducted. These compounds were evaluated for their antioxidant and antinociceptive activities, showing significant biological activity (Manjusha et al., 2022).

Synthetic Approach for Medicinal Chemistry : A study developed a synthetic approach for preparing 4-(trifluoromethoxy)piperidine and its derivatives, which are considered promising building blocks for medicinal chemistry (Logvinenko et al., 2021).

Anti-Tuberculosis Activity : Piperidinol analogs, including those related to 4-[4-(Trifluoromethoxy)phenoxy]piperidine, were identified and synthesized for anti-tuberculosis activity. Some of these compounds demonstrated good anti-tuberculosis activity, although side effects precluded further advancement (Sun et al., 2009).

Safety And Hazards

Propiedades

IUPAC Name |

4-[4-(trifluoromethoxy)phenoxy]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO2/c13-12(14,15)18-11-3-1-9(2-4-11)17-10-5-7-16-8-6-10/h1-4,10,16H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQOTFPZKNHYFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=C(C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583030 | |

| Record name | 4-[4-(Trifluoromethoxy)phenoxy]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(Trifluoromethoxy)phenoxy]piperidine | |

CAS RN |

287952-67-4 | |

| Record name | 4-[4-(Trifluoromethoxy)phenoxy]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=287952-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[4-(Trifluoromethoxy)phenoxy]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.